

# Physical and chemical properties of 5-Bromo-2-fluoropyridine-3-carboxaldehyde

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## Compound of Interest

Compound Name:	5-Bromo-2-fluoropyridine-3-carboxaldehyde
Cat. No.:	B569406

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## An In-depth Technical Guide to 5-Bromo-2-fluoropyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **5-Bromo-2-fluoropyridine-3-carboxaldehyde**, a key intermediate in pharmaceutical and agrochemical research. The document details its chemical structure, physical characteristics, synthesis protocols, and reactivity, offering valuable insights for its application in organic synthesis.

## Core Compound Properties

**5-Bromo-2-fluoropyridine-3-carboxaldehyde** (CAS No: 875781-15-0) is a trifunctional heterocyclic compound.<sup>[1]</sup> Its utility as a building block in drug discovery and materials science stems from the distinct reactivity of its three functional groups: a bromine atom, a fluorine atom, and an aldehyde group, all attached to a pyridine ring.<sup>[2]</sup>

## Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **5-Bromo-2-fluoropyridine-3-carboxaldehyde**.

Identifier	Value	Source(s)
IUPAC Name	5-Bromo-2-fluoropyridine-3-carboxaldehyde	<a href="#">[1]</a>
CAS Number	875781-15-0	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrFNO	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	203.99 g/mol	<a href="#">[1]</a>
Canonical SMILES	C1=C(C(=NC=C1Br)F)C=O	<a href="#">[4]</a>
InChI Key	MUYVOGAJRCBWYCUHFFFAOYSA-N	<a href="#">[4]</a>

Property	Value	Source(s)
Appearance	Off-white to pale yellow powder	<a href="#">[1]</a>
Boiling Point	258.2 °C at 760 mmHg (Predicted)	<a href="#">[1]</a>
Density	1.8 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
Flash Point	109.9 ± 25.9 °C (Predicted)	<a href="#">[1]</a>
Refractive Index	1.591 (Predicted)	<a href="#">[1]</a>
pKa	-4.59 ± 0.20 (Predicted)	N/A
XLogP3	1.4	<a href="#">[1]</a>

## Spectroscopic Data

Detailed spectroscopic data is available from various chemical suppliers.[\[4\]](#) The following provides a summary of expected and reported spectral characteristics.

Technique	Data	Source(s)
<sup>1</sup> H NMR	Spectra available from chemical suppliers.	<a href="#">[4]</a>
<sup>13</sup> C NMR	Spectra available from chemical suppliers.	<a href="#">[4]</a>
Mass Spectrometry	MS (ES)+ m/e 203.8, 205.7 [M+H] <sup>+</sup>	<a href="#">[1]</a>
IR Spectroscopy	Spectra available from chemical suppliers.	<a href="#">[4]</a>

## Experimental Protocols

### Synthesis of 5-Bromo-2-fluoropyridine-3-carboxaldehyde

The synthesis of **5-Bromo-2-fluoropyridine-3-carboxaldehyde** is typically achieved through the formylation of 5-bromo-2-fluoropyridine. The following protocol is based on established literature procedures.[\[1\]](#)

#### Materials:

- 5-Bromo-2-fluoropyridine
- Lithium diisopropylamide (LDA)
- n-Butyllithium (n-BuLi)
- N-Formylpiperidine
- Anhydrous Tetrahydrofuran (THF)
- Hexanes
- 10% (w/v) aqueous solution of citric acid

- Dichloromethane
- Sodium sulfate
- Cyclohexane

#### Procedure:

- A solution of lithium diisopropylamide in anhydrous THF is prepared in a reaction vessel under a nitrogen atmosphere and cooled to -78 °C.
- n-Butyllithium (2.5 M in hexanes) is added to the LDA solution, and the mixture is stirred at -78 °C for 15 minutes.
- 5-Bromo-2-fluoropyridine is then added to the reaction mixture, which is subsequently stirred at -78 °C for 90 minutes.
- N-Formylpiperidine is rapidly added to the suspension at -78 °C, and the mixture is stirred vigorously for 60 seconds.
- The reaction is immediately quenched by the addition of a 10% (w/v) aqueous solution of citric acid.
- The mixture is warmed to room temperature and partitioned between water and dichloromethane.
- The aqueous phase is extracted three times with dichloromethane.
- The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by crystallization from cyclohexane to yield **5-Bromo-2-fluoropyridine-3-carboxaldehyde** as pale beige, flaky crystals.[\[1\]](#)

## Purification

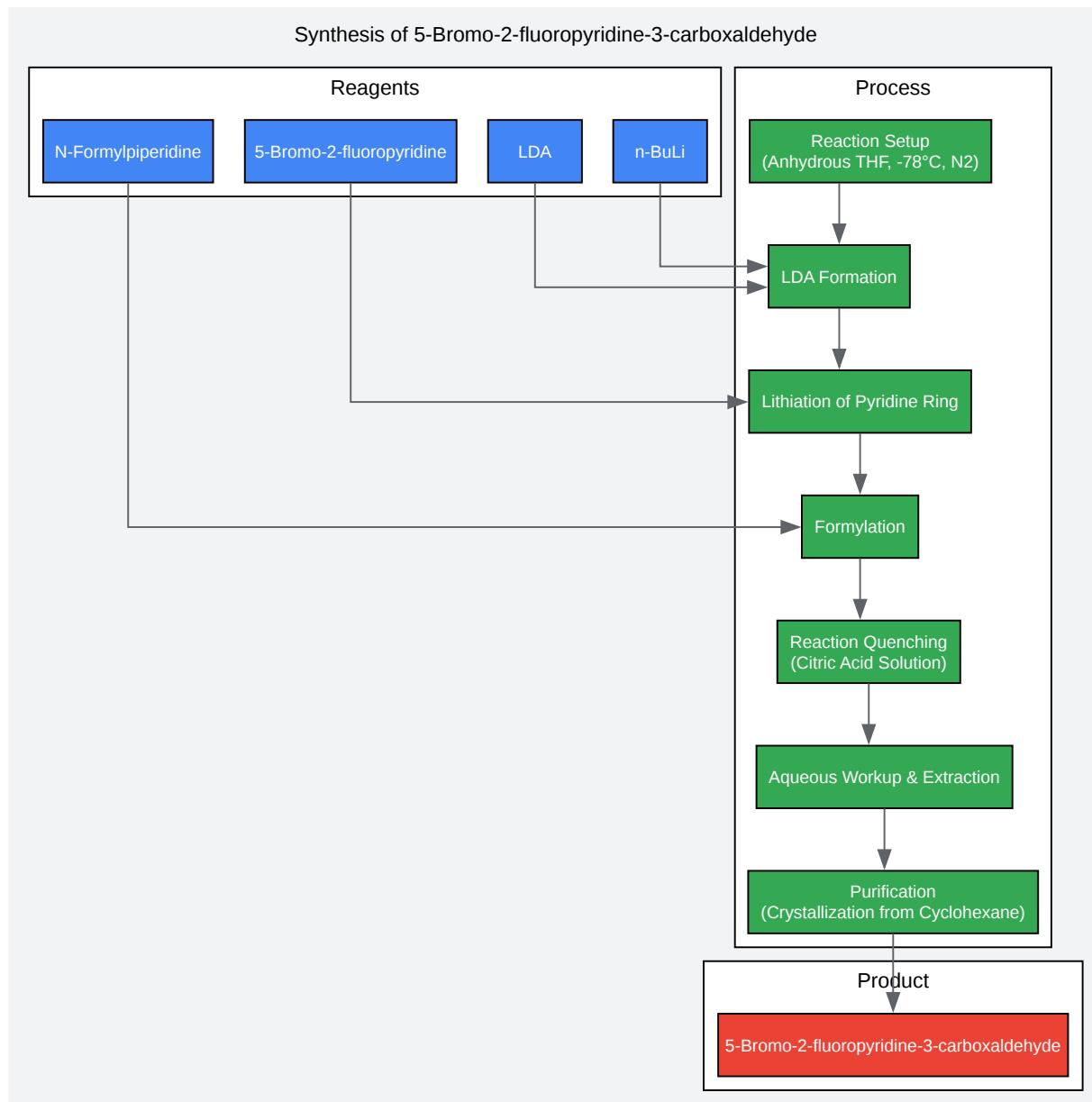
The primary method for purification is recrystallization from cyclohexane.[\[1\]](#) Alternatively, trituration of the crude product in hexanes can be employed.[\[1\]](#) For more challenging

separations, column chromatography using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) would be a standard approach.

## Visualized Workflows and Reactivity

### Synthesis Workflow

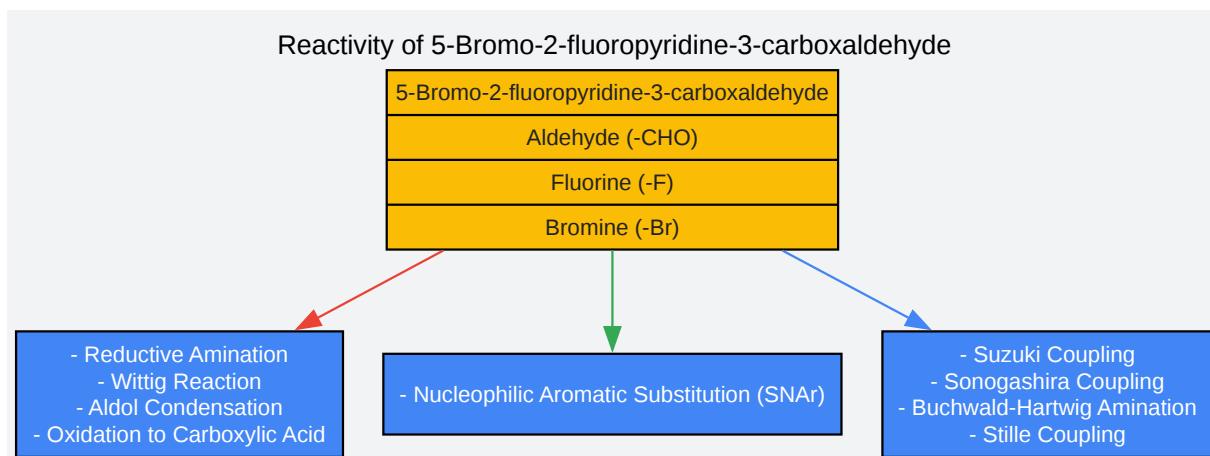
The following diagram illustrates the key steps in the synthesis of **5-Bromo-2-fluoropyridine-3-carboxaldehyde**.

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Caption: A flowchart illustrating the synthesis of **5-Bromo-2-fluoropyridine-3-carboxaldehyde**.

## Chemical Reactivity

The unique arrangement of the three functional groups on the pyridine ring allows for a variety of selective chemical transformations, making this compound a versatile intermediate.



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Caption: A diagram showing the reactivity of the functional groups of the molecule.

The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution. The bromine atom at the 5-position is well-suited for various palladium-catalyzed cross-coupling reactions.[2] The aldehyde group at the 3-position can undergo a wide range of classical transformations, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid. This trifunctional nature allows for sequential and selective modifications, which is highly valuable in the synthesis of complex target molecules.[2]

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